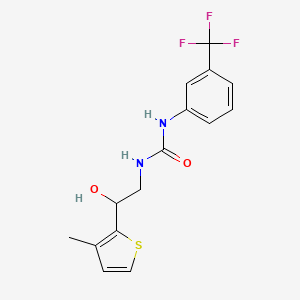

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Description

This compound is a urea derivative featuring a hydroxyethyl group bridging a 3-methylthiophen-2-yl moiety and a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets. The hydroxyethyl group may improve solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Properties

IUPAC Name |

1-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O2S/c1-9-5-6-23-13(9)12(21)8-19-14(22)20-11-4-2-3-10(7-11)15(16,17)18/h2-7,12,21H,8H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBAUPUFTXICLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-(3-methylthiophen-2-yl)ethanol, which is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea derivative. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-(3-methylthiophen-2-yl)acetaldehyde or 2-(3-methylthiophen-2-yl)acetone.

Reduction: Formation of 1-(2-amino-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogues with Thiophene/Thiazole Moieties

Key Compounds:

- 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1448073-81-1, ): Structural Difference: Replaces the 3-methylthiophen-2-yl group with a 4-(methylthio)phenyl ring. Molecular Weight: 370.4 g/mol vs. ~380–400 g/mol for the target compound.

- 1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1207002-74-1, ): Structural Difference: Substitutes the hydroxy group with a dimethylamino moiety and uses thiophen-3-yl instead of thiophen-2-yl.

Table 1: Thiophene-Based Ureas Comparison

*Estimated based on analogs.

Pyridine-Based Ureas with Anticancer Activity

Key Compounds:

- 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e, ): Structural Difference: Replaces thiophene with a pyridine ring. Molecular Weight: ~366 g/mol (lower than the target compound due to pyridine’s smaller size).

1-{4-{{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}-3-[3-(trifluoromethyl)phenyl]urea (7j, ):

Table 2: Pyridine vs. Thiophene Ureas

Q & A

Q. What synthetic routes are commonly employed to prepare 1-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea?

The synthesis typically involves multi-step reactions, starting with the formation of the urea core via coupling between an isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) and a hydroxyethyl-thiophene derivative. Key steps include nucleophilic addition of amines to isocyanates under anhydrous conditions, followed by purification via column chromatography . Solvents like dichloromethane or ethanol are often used, with catalysts such as triethylamine to accelerate reactivity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the urea backbone and substituent positions. Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like urea (-NH-C=O-) and hydroxyl (-OH) moieties . Thin-layer chromatography (TLC) monitors reaction progress, and high-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Stability studies involve exposing the compound to varying pH, temperature, and light. For example:

- Oxidative stability : Treat with H₂O₂ or KMnO₄ to evaluate hydroxyl group oxidation .

- Hydrolytic stability : Incubate in aqueous buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .

- Photostability : Use UV-Vis spectroscopy to monitor structural changes under controlled light exposure .

Q. What in vitro assays are used to evaluate its antiproliferative activity?

Standard assays include:

- MTT assay : Measures cell viability in cancer lines (e.g., MCF-7, HeLa) after 48–72 hours of exposure.

- IC₅₀ determination : Dose-response curves quantify potency, with trifluoromethyl and thiophene groups enhancing membrane permeability and target binding .

- Caspase-3/7 activation : Assess apoptosis induction via luminescence-based kits .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance isocyanate-amine coupling efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during exothermic steps .

- Catalyst screening : Palladium on carbon (Pd/C) or molecular sieves improve regioselectivity in thiophene functionalization .

- Statistical design : Use response surface methodology (RSM) to model interactions between variables (e.g., time, reagent ratios) .

Q. What strategies address contradictions in reported bioactivity data across studies?

- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing trifluoromethyl with methoxy) to isolate pharmacophore contributions .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like cell line heterogeneity or compound batch purity .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina, focusing on hydrogen bonds between urea -NH and kinase active sites .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes in physiological conditions .

- QSAR modeling : Train models on IC₅₀ data to correlate substituent electronic properties (e.g., Hammett constants) with activity .

Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Prepare derivatives with variations in thiophene methylation or trifluoromethyl positioning .

- Biological profiling : Test analogs against panels of cancer cell lines and enzymatic targets (e.g., carbonic anhydrase IX) .

- Crystallography : Solve X-ray structures of ligand-target complexes to identify critical binding interactions (e.g., π-π stacking with phenylalanine residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.